molecular formula C6H9NO3 B1218571 N-Methacryloylglycine CAS No. 23578-45-2

N-Methacryloylglycine

Cat. No.: B1218571
CAS No.: 23578-45-2
M. Wt: 143.14 g/mol
InChI Key: BOURDYMMTZXVRY-UHFFFAOYSA-N
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Description

N-Methacryloylglycine (CAS: 23578-45-2) is a glycine derivative with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol. It is a white crystalline powder with a purity of ≥98% (confirmed by ¹H NMR) and is stored at 0–8°C to maintain stability . The compound features a methacryloyl group (CH₂=C(CH₃)–CO–) conjugated to the amino group of glycine, making it a versatile monomer for synthesizing functional polymers. It has been utilized in biomedical research, particularly in the preparation of hollow spherical bacterial cellulose gels for encapsulation applications .

Preparation Methods

N-Methacryloylglycine can be synthesized through various methods. One common synthetic route involves the reaction of methacrylic acid with glycine in the presence of a dehydrating agent . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. Industrial production methods often involve the use of methacryloyl chloride and glycine, which react to form this compound in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization.

Chemical Reactions Analysis

N-Methacryloylglycine undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The major products formed from these reactions are typically polymers or modified this compound derivatives .

Scientific Research Applications

Scientific Research Applications

1. Biomaterials Development

N-Methacryloylglycine is extensively used in creating biomaterials, especially hydrogels, which are pivotal in tissue engineering and regenerative medicine. These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation.

2. Drug Delivery Systems

This compound has been investigated for its potential in drug delivery applications. Its ability to form stable networks allows it to encapsulate therapeutic agents, releasing them in a controlled manner. For instance, poly(this compound) composites have been shown to exhibit pH-sensitive drug release properties, making them suitable for targeted therapies .

3. Dental Materials

In dental applications, this compound enhances the bonding strength between composite resins and dentin surfaces. Studies have demonstrated that its use leads to the formation of hybrid layers that significantly improve tensile bond strengths compared to traditional methods .

Case Study 1: Dental Applications

A study explored the effects of this compound derivatives on bonding strength between composite resin and dentin. The results indicated that specific derivatives yielded bond strengths ranging from 13 to 15 MPa, significantly higher than those achieved without treatment . This enhancement is attributed to the formation of a robust hybrid layer upon application.

Case Study 2: Drug Delivery Systems

Research on poly(this compound)/nanocellulose composites revealed their potential as pH-sensitive systems for controlled drug release. These composites demonstrated effective retention of diclofenac at acidic pH levels (pH 2.1) while facilitating release at neutral pH (pH 7.4), indicating their applicability in both dermal and oral drug delivery systems .

Data Tables

Application Area Description Key Findings
Biomaterials Development of hydrogels for tissue engineeringMimics extracellular matrix; supports cell growth
Drug Delivery pH-sensitive nanocomposites for controlled releaseEffective retention and release profiles based on pH
Dental Materials Enhances bonding strength between composite resin and dentinBond strengths increased by 13-15 MPa with specific derivatives

Comparison with Similar Compounds

N-Methacryloylglycine belongs to a class of glycine derivatives modified with acyl or alkyl groups. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Physical Form Storage/Purity
This compound 23578-45-2 C₆H₉NO₃ 143.14 Methacryloyl group (CH₂=C(CH₃)–CO–) White crystalline powder ≥98% purity; 0–8°C
N-Acryloylglycine 30602-14-3 C₅H₇NO₃ 129.12 Acryloyl group (CH₂=CH–CO–) Not specified Not specified
N-Formylglycine 2491-15-8 C₃H₅NO₃ 103.08 Formyl group (HCO–) Not specified Lab use
N,N-Dimethylglycine 1118-68-9 C₄H₉NO₂ 103.12 Two methyl groups on nitrogen Not specified Manufacturing/lab use
N-Methylglycine (Sarcosine) 107-97-1 C₃H₇NO₂ 89.09 Single methyl group on nitrogen Not specified Not specified

Key Observations :

  • Molecular Weight : this compound has the highest molecular weight due to the bulky methacryloyl group, followed by N-Acryloylglycine.
  • Reactivity: The methacryloyl and acryloyl groups confer polymerizable double bonds, enabling crosslinking in hydrogels.
  • Solubility : N-Formylglycine and N-Methylglycine are smaller and more polar, likely exhibiting higher aqueous solubility than this compound .

Biological Activity

N-Methacryloylglycine (NMG) is a methacrylic acid derivative that has garnered attention in various fields, particularly in biomaterials and drug delivery systems. This compound exhibits unique biological activities that make it suitable for applications in tissue engineering, drug delivery, and as an antimicrobial agent. This article reviews the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₉NO₂
  • Molar Mass : 139.15 g/mol

The compound features a methacryloyl group that allows for polymerization, making it useful in creating hydrogels and other polymeric materials.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In a study involving nanocellulose-based composites, NMG was incorporated into hydrogels which displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of NMG enhanced the antimicrobial efficacy of the composite materials, making them suitable for applications in wound healing and infection control .

Drug Delivery Systems

NMG has been utilized in the development of pH-sensitive drug delivery systems. For instance, poly(this compound)/nanocellulose composites have been designed to release diclofenac in a controlled manner. These composites exhibited non-cytotoxic properties and were stable under physiological conditions, demonstrating their potential for targeted drug release applications .

Adhesive Properties

Research has indicated that this compound can enhance adhesive properties when used in dental primers. A study showed that primers containing NMG achieved higher bond strength to dentin compared to traditional adhesives. This property is attributed to the unique adhesion mechanisms facilitated by the methacryloyl group .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound incorporated into nanocellulose films. The results demonstrated a significant reduction in bacterial viability for both E. coli and S. aureus when exposed to these films. The study concluded that NMG's incorporation into nanocellulose matrices could lead to effective antimicrobial materials for medical applications .

Case Study 2: Drug Release Mechanism

In another research effort, poly(this compound) was combined with bacterial nanocellulose to create a pH-sensitive hydrogel capable of controlled drug release. The study highlighted that the release rate of diclofenac was modulated by pH changes, indicating potential applications in treating inflammatory conditions where localized drug delivery is beneficial .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against E. coli and S. aureus; enhances antibacterial properties
Drug DeliverypH-sensitive release system for diclofenac; non-cytotoxic
Adhesive StrengthHigher bond strength to dentin compared to traditional adhesives

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Methacryloylglycine (CAS: 23578-45-2) in laboratory settings?

this compound is typically synthesized via methacryloyl chloride reacting with glycine under controlled alkaline conditions. Key steps include maintaining a pH of 8–9 to favor amide bond formation while minimizing hydrolysis of the methacryloyl group. Characterization via 1^1H NMR (e.g., vinyl proton peaks at δ 5.7–6.3 ppm) and FT-IR (C=O stretch at ~1650–1700 cm1^{-1}) is critical to confirm purity and structure . Optimizing reaction temperature (0–5°C) and solvent choice (e.g., THF/water biphasic systems) can improve yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

High-resolution mass spectrometry (HRMS) and 13^{13}C NMR are essential for verifying molecular weight and carbon backbone integrity. For polymerized derivatives, gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) analyzes thermal transitions. Cross-validation with elemental analysis ensures stoichiometric accuracy, particularly for novel derivatives .

Q. What safety protocols should be followed when handling this compound in the lab?

While specific safety data for this compound is limited, general guidelines for methacrylates apply: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in airtight containers away from light. In case of skin contact, rinse immediately with water; for spills, neutralize with inert absorbents. Contaminated solvents require specialized disposal due to potential polymerization hazards .

Advanced Research Questions

Q. How can researchers address discrepancies in reported polymerization kinetics of this compound?

Contradictions in reaction rates (e.g., radical vs. anionic polymerization) often arise from initiator choice, solvent polarity, or oxygen inhibition. Systematic studies using controlled radical polymerization (RAFT or ATRP) with real-time monitoring (e.g., in situ FT-IR) can clarify mechanistic pathways. Statistical modeling (e.g., Arrhenius plots) should account for temperature-dependent side reactions .

Q. What strategies optimize this compound-based hydrogels for drug delivery applications?

Crosslinking density and pH responsiveness are critical. Adjusting the molar ratio of this compound to co-monomers (e.g., PEGDA) modulates swelling behavior. In vitro release studies under simulated physiological conditions (pH 7.4, 37°C) should correlate with cytotoxicity assays (e.g., MTT on HEK-293 cells). Confocal microscopy can visualize hydrogel degradation kinetics .

Q. How do solvent polarity and initiator concentration affect the molecular weight distribution of this compound polymers?

Polar solvents (e.g., DMF) enhance monomer solubility but may accelerate chain-transfer reactions, broadening polydispersity (Đ > 1.5). Lower initiator concentrations (0.1–1 mol%) favor higher molecular weights but risk incomplete conversion. Size-exclusion chromatography (SEC) paired with kinetic Monte Carlo simulations can model these effects .

Q. What analytical frameworks resolve contradictions in the biocompatibility of this compound copolymers?

Discrepancies often stem from residual monomers or unreacted crosslinkers. Accelerated aging tests (e.g., ISO 10993) combined with LC-MS quantification of leachables are recommended. For in vivo studies, adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal models and statistical power analysis .

Q. Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound-based studies?

Follow the NIH’s rigor and reproducibility guidelines:

  • Document batch-specific impurities (e.g., via HPLC purity >98%).
  • Pre-register experimental protocols (e.g., on Open Science Framework).
  • Use internal controls (e.g., commercial methacrylate standards) for instrumental calibration .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) are preferred for EC50_{50} determination. Account for heteroscedasticity using weighted least squares. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) reduce Type I errors. Transparent reporting of p-values, confidence intervals, and effect sizes is mandatory .

Q. How can machine learning enhance the prediction of this compound polymer properties?

Train neural networks on datasets of monomer structure vs. polymer attributes (e.g., Tg, tensile strength). Feature engineering should include electronic parameters (Hammett constants) and steric descriptors (molar volume). Cross-validate models using leave-one-out or k-fold methods to avoid overfitting .

Properties

IUPAC Name

2-(2-methylprop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURDYMMTZXVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178215
Record name N-Methacryloyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23578-45-2
Record name N-Methacryloyl glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methacryloyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Glycine (75 g, 1 mol) is dissolved in 500 ml of 40 g (1 mol) of sodium hydroxide in the ice bath and the clear solution is reacted with 105 g (1 mol) of methacryloyl chloride and 40 g (1 mol) of sodium hydroxide in 150 ml of water simultaneously. The reaction temperature is kept below 5° C. throughout the addition. The reaction mixture is allowed to rise to room temperature and stirred at that temperature for three hours. The clear solution was titrated with 1N HCl to pH 3.0 and extracted with ethylacetate. The combined organic layer is dried over anhydrous magnesium sulfate and evaporated to leave 70 g (46%) of a crystalline material. Melting point 104° C. (literature 104°-105.5° C.). NMR (D2O), 5.7 gamma (s, 1H, =CH2), 5.4 gamma (s, 1H, =CH2), 4.0 gamma (s, 2H, CH2 ), 1.9 gamma (s, 3H, CH3). Purity by neutralization, 100.1%; purity by bromination, 100.8%.
Quantity
75 g
Type
reactant
Reaction Step One
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40 g
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reactant
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[Compound]
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ice
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0 (± 1) mol
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solvent
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105 g
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reactant
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40 g
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150 mL
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Synthesis routes and methods II

Procedure details

In a mixture composed of 80 g (2.0 mol) of sodium hydroxide, 400 ml of water and 4 ml of nitrobenzene was dissolved with stirring 150 g (2.0 mol) of glycine and the mixture was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 230 g (2.2 mol) of methacrylic chloride and an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide dissolved in 200 ml of water. After the completion of the reaction, 800 ml of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 160 ml of concentrated hydrochloric acid. 1 liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 117 g of N-methacryloyl glycine.
Quantity
80 g
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reactant
Reaction Step One
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800 mL
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solvent
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4 mL
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reactant
Reaction Step Three
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150 g
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reactant
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230 g
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reactant
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96 g
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reactant
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160 mL
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200 mL
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400 mL
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1 L
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Synthesis routes and methods III

Procedure details

Glycine (7.5 g, 0.1 moles) is dissolved in 30 ml of aqueous sodium hydroxide solution (8 g, 0.2 moles) and cooled in ice and methacryloyl chloride (10.45 g, 0.1 moles), dissolved in 10 ml of chloroform, is added dropwise with stirring. After that, the reaction is allowed to continue for one hour at room temperature. The solution, cooled in ice, is acidified to a pH of 2 with 5N aqueous hydrochloric acid and exhaustively extracted with ethyl acetate. The organic solution is dried over sodium sulfate and evaporated under vacuum, 10 g (70%) of a crystalline product of N-methyacryloyl glycine with a melting point of 104° C. to 105° C. being obtained.
Quantity
7.5 g
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reactant
Reaction Step One
Quantity
30 mL
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reactant
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10.45 g
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reactant
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10 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 400 ml of water containing 80 g (2.0 mol) of sodium hydroxide dissolved, were added 150 g (2.0 mol) of glycine and 4 ml of nitrobenzene. To the mixture, there were simultaneously added 200 ml of an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide and 230 g (2.2 mol) of methacrylic chloride under cooling (at -20° C.) with stirring over a period of about 2 hours. After adding 800 ml of acetonitrile and 160 ml of concentrated hydrochloric acid, the organic layer was separated. The solvent was distilled off under a reduced pressure and the crystals thus deposited were collected by filtration and recrystallized from ethyl acetate to obtain 184 g (64.3% yield) of α-methacryloylaminoacetic acid.
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
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reactant
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4 mL
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reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
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reactant
Reaction Step Three
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96 g
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reactant
Reaction Step Four
Quantity
230 g
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reactant
Reaction Step Four
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160 mL
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reactant
Reaction Step Five
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800 mL
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solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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